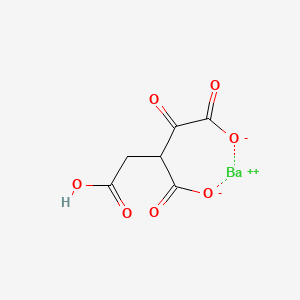
1H-Pyrrol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-Pyrrol-3(2H)-one is a type of organic compound that belongs to the class of pyrrolones . It is a key intermediate in various chemical reactions and has been the subject of numerous studies due to its interesting properties and potential applications .
Synthesis Analysis
The synthesis of this compound can be achieved through flash vacuum pyrolysis of N,N-disubstituted aminomethylene Meldrum’s acid derivatives . This process provides a route to 4,5-unsubstituted 1H-Pyrrol-3(2H)-ones by a hydrogen-transfer–cyclisation sequence . Alkyl and aryl 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted pyrrolones can be obtained .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through X-ray crystallography . The structure confirms charge delocalisation in these cations, which can be regarded as the Wheland intermediates for protonation of 3-hydroxypyrrols .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, alkylation of 1-substituted 1H-Pyrrol-3(2H)-ones in the presence of base generally gives a mixture of O-alkylated, C,O-dialkylated, and C,C-dialkylated products . The proportion of C-alkylation is increased by the use of a soft alkylating agent (e.g., iodomethane) and a solvent of low polarity (e.g., THF), whereas O-alkylation is favored by hard alkylating agents (e.g., methyl toluene-psulphonate), and dipolar aprotic solvents (e.g., dimethylimidazolidinone) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure and the nature of its substituents . Detailed information about its specific physical and chemical properties may require further experimental studies.Mechanism of Action
Future Directions
The future directions in the study of 1H-Pyrrol-3(2H)-one could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, and material science. Further studies could also focus on developing more efficient and environmentally friendly methods for its synthesis .
Properties
CAS No. |
5860-48-0 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
IUPAC Name |
1,2-dihydropyrrol-3-one |
InChI |
InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-2,5H,3H2 |
InChI Key |
HMXQIFUGFZEJEO-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=CN1 |
Canonical SMILES |
C1C(=O)C=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)

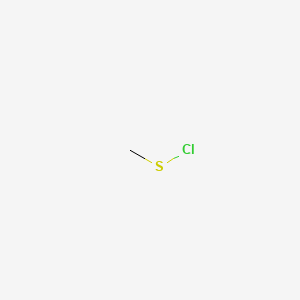


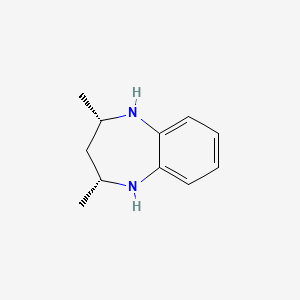
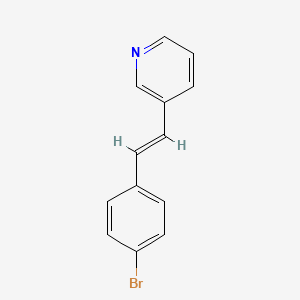
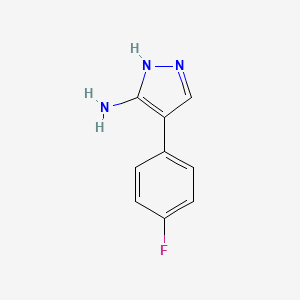
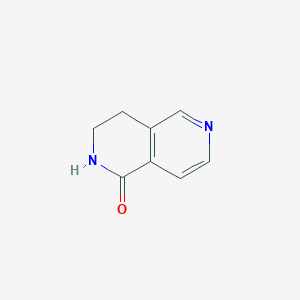

![Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate](/img/structure/B3191884.png)
![2-[Methoxy(4-methylphenyl)methylidene]propanedinitrile](/img/structure/B3191888.png)
